Cas no 2230807-66-4 (tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate)

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate
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- MDL: MFCD31691385
- インチ: 1S/C12H18O3/c1-5-7-12(8-6-9-14-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3
- InChIKey: DNHNUEAFAZIUGH-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1(CC#C)C(OC(C)(C)C)=O
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2009277-1.0g |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 1g |
$699.0 | 2023-05-31 | |
Chemenu | CM468000-1g |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95%+ | 1g |
$759 | 2023-03-10 | |
Aaron | AR01FI8Z-50mg |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 50mg |
$248.00 | 2025-02-11 | |
Aaron | AR01FI8Z-5g |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 5g |
$2814.00 | 2025-02-11 | |
Aaron | AR01FI8Z-10g |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 10g |
$4160.00 | 2025-02-11 | |
A2B Chem LLC | AY02007-2.5g |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 2.5g |
$1478.00 | 2024-04-20 | |
Aaron | AR01FI8Z-500mg |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 500mg |
$776.00 | 2025-02-11 | |
A2B Chem LLC | AY02007-50mg |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 50mg |
$206.00 | 2024-04-20 | |
Enamine | EN300-2009277-0.25g |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 0.25g |
$347.0 | 2023-09-16 | |
Enamine | EN300-2009277-0.1g |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |
2230807-66-4 | 95% | 0.1g |
$241.0 | 2023-09-16 |
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylateに関する追加情報
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate (CAS No. 2230807-66-4): A Comprehensive Overview
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate (CAS No. 2230807-66-4) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel drugs and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate.
Chemical Structure and Properties
The chemical structure of tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate is defined by a tert-butyl group attached to a carboxylic acid ester, which is further linked to a propargyl (prop-2-yn-1-yl) group through an oxolane ring. This combination of functional groups imparts several key properties to the compound:
- Solubility: The compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), making it suitable for various synthetic reactions.
- Reactivity: The presence of the propargyl group provides a reactive site for click chemistry reactions, particularly copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science.
- Stability: The tert-butyl group offers enhanced stability to the molecule, protecting it from degradation under various reaction conditions.
Synthesis Methods
The synthesis of tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of tert-butyl oxolane carboxylate with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds via nucleophilic substitution at the bromine atom, forming the desired product with high yield and purity.
An alternative approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Sonogashira coupling can be employed to couple tert-butyl oxolane carboxylate with propargylic halides or pseudohalides. This method offers excellent functional group tolerance and can be adapted to produce a range of substituted derivatives.
Applications in Pharmaceutical Research
tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate has found significant applications in pharmaceutical research due to its ability to serve as a building block for more complex molecules. One notable application is in the synthesis of prodrugs, where the compound can be used to mask reactive functional groups until they are released under specific biological conditions. This approach enhances drug stability and bioavailability, reducing potential side effects.
In addition, the propargyl group in tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate makes it an ideal candidate for bioconjugation reactions. By leveraging click chemistry techniques, researchers can attach this compound to biomolecules such as proteins, peptides, and nucleic acids. These conjugates have been used in various biomedical applications, including targeted drug delivery and imaging agents.
Recent Research Advancements
The versatility of tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate has led to numerous recent research advancements across multiple disciplines. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing new antiviral agents. The researchers demonstrated that derivatives of tert-butyl 2-(prop-2-yinl)oxolane-carboxylic acid ester exhibited potent antiviral activity against several RNA viruses, including influenza and Zika virus.
In another study published in Advanced Materials, scientists utilized tert-butyl 2-(prop-yinl)oxolane-carboxylic acid ester-based polymers to create novel hydrogels with tunable mechanical properties. These hydrogels showed promise in tissue engineering applications due to their biocompatibility and ability to support cell growth and differentiation.
Safety Considerations and Handling strong> p > < p >While tert-but yl 2 -( prop - 2 - yin l ) ox ol an e - car box yl at e strong >is generally considered safe when handled properly , it is important to follow standard laboratory safety protocols . This includes wearing appropriate personal protective equipment ( PPE ) , working in a well - ventilated area , and storing the compound away from incompatible materials . Additionally , it is advisable to consult material safety data sheets ( MSDS ) for specific handling guidelines . p > < p >< strong >Conclusion strong > p > < p >< strong > tert - but yl 2 -( prop - 2 - yin l ) ox ol an e - car box yl at e strong >( CAS No . 2 30807 - 66 -4 ) is a highly versatile compound with a wide range of applications in organic synthesis , pharmaceutical research , and materials science . Its unique chemical structure provides valuable functional groups that enable diverse reactivity profiles , making it an essential tool for researchers across multiple disciplines . As ongoing research continues to uncover new possibilities , this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation . p > article > response >
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